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molecular formula C13H12O3 B056823 3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS No. 61049-69-2

3-(benzyloxy)-2-methyl-4H-pyran-4-one

Cat. No. B056823
M. Wt: 216.23 g/mol
InChI Key: LQDVCPYRCOKNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04550101

Procedure details

3-Benzyloxy-2-methyl-4-pyrone is prepared as described in (C) and is reacted with ethylamine, n-propylamine, isopropylamine, n-butylamine and n-hexylamine hydrochloride under similar conditions to those described in (C) for methylamine hydrochloride. The reaction mixture is worked up and the hydroxy group deprotected as described in (C) to give the following compounds:
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][O:11][C:10]=1[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OC1C(=O)C=CN(C)C=1C.C(N)C.C(N)CC.C(N)(C)C.C(N)CCC.Cl.C(N)CCCCC.Cl.CN>>[CH2:1]([O:8][C:9]1[C:14](=[O:15])[CH:13]=[CH:12][O:11][C:10]=1[CH3:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,6.7,8.9|

Inputs

Step One
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C.OC1=C(N(C=CC1=O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCCCC)N
Step Three
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C.OC1=C(N(C=CC1=O)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN
Step Five
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C.OC1=C(N(C=CC1=O)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the following compounds

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(OC=CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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